![molecular formula C7H7BrF2N2 B2679820 2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 2248359-31-9](/img/structure/B2679820.png)
2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
Imidazoles are a type of organic compound with a five-membered ring structure, which includes two non-adjacent nitrogen atoms . They are key components in many biologically active molecules and are widely used in the pharmaceutical industry .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often involve the formation of bonds during the creation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes three carbon atoms and two non-adjacent nitrogen atoms . The presence of nitrogen in the ring gives imidazoles their unique chemical properties .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. Recent research has focused on difluoromethylation processes, which involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical And Chemical Properties Analysis
Imidazoles have unique physical and chemical properties due to their ring structure and the presence of nitrogen atoms . Fluorine, being the most electronegative element, enhances the bond strength and decreases bond length when present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-5(7(9)10)12-3-1-2-4(12)11-6/h7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGKVIJLVCIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-(difluoromethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole |
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